molecular formula C13H9ClO2S B081070 2-(3-Chlorophenylthio)benzoic acid CAS No. 13420-58-1

2-(3-Chlorophenylthio)benzoic acid

Cat. No.: B081070
CAS No.: 13420-58-1
M. Wt: 264.73 g/mol
InChI Key: JEJVFFQDODZHIV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenylthio)benzoic acid is a substituted benzoic acid derivative characterized by a sulfur atom (thioether linkage) at the 2-position of the benzoic acid core and a chlorine substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₃H₉ClO₂S, with a molecular weight of 264.72 g/mol.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The thioether group in 2-(3-Chlorophenylthio)benzoic acid increases lipophilicity compared to oxygen-linked analogs like 2-(2-Chlorophenoxy)benzoic acid. This may enhance membrane permeability but reduce aqueous solubility.
  • Synthesis: While 2-(2-Chlorophenoxy)benzoic acid is synthesized via nucleophilic substitution (O-linkage), the thioether analog likely requires a similar approach with a thiol nucleophile. In contrast, 3-chloro-4-fluoro-2-hydroxybenzoic acid achieves high synthesis yields (91%) via fluorinated intermediates, highlighting the impact of halogen positioning on reaction efficiency .

2-(2-Chlorophenoxy)benzoic Acid ():

  • Conformational Analysis: This compound was superimposed with estazolam (a benzodiazepine agonist), revealing alignment of aromatic rings and proton-accepting groups (e.g., oxadiazole nitrogen).
  • The thioether linkage could introduce alternative binding interactions (e.g., sulfur’s polarizability) or metabolic pathways (e.g., oxidation to sulfoxide).

3-Chloro-4-fluoro-2-hydroxybenzoic Acid ():

  • This may make it more suitable for targeting polar enzyme active sites.

Physicochemical and Pharmacokinetic Properties

Property This compound 2-(2-Chlorophenoxy)benzoic Acid 3-Chloro-4-fluoro-2-hydroxybenzoic Acid
Lipophilicity (LogP) Higher (estimated ~3.5) Moderate (~2.8) Low (~1.9 due to -OH and -F)
Solubility Poor in water Moderate High (polar substituents)
Metabolic Stability Potential sulfoxidation Ester hydrolysis Glucuronidation likely

Properties

CAS No.

13420-58-1

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H9ClO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16)

InChI Key

JEJVFFQDODZHIV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl

Key on ui other cas no.

13420-58-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of thiosolicyclic acid (50.14 g. 0.33 mol) and cupric acetate (5.0 g) in DMSO (500 mL) was brought to reflux and potassium carbonate (54.3 g) was added in portion. 3-Bromochlorobenzene (42 mL, 0.36 mol) was then added via syringe and the mixture was refluxed for 3 hours. The reaction mixture was poured into water, treated with charcoal and filtered through celite. The filtrate was acidified with concentrated HCl and the precipitate which formed was collected by filtration, washed with water and dried in vacuo at 60° C. to afford 75.01 g (85%) of 2-[(3-chlorophenyl)thio]benzoic acid.
[Compound]
Name
cupric acetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of thiosolicyclic acid (50.14 g, 0.33 mol) and cupric acetate (5.0 g) in DMSO (500 mL) was brought to reflux and potassium carbonate (54.3 g) was added in portions. 3-Bromochlorobenzene (42 mL, 0.36 mol) was then added via syringe and the mixture was refluxed for 3 hours. The reaction mixture was poured into water, treated with charcoal and filtered through celite. The filtrate was acidified with concentrated HCl and the precipitate which formed was collected by filtration, washed with water and dried in vacuo at 60° C. to afford 75.01 g (86%) of 2-[(3-chlorophenyl)thio]benzoic acid.
[Compound]
Name
acid
Quantity
50.14 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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